molecular formula C9H7BrN2O B1439330 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 530080-83-2

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1439330
M. Wt: 239.07 g/mol
InChI Key: XYNBYRIOJLMJDM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one” was successfully synthesized and crystallized in the monoclinic system .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : Research has demonstrated methods for synthesizing benzimidazoles and thienoimidazoles, which are related to the target compound, using o-bromophenyl isocyanide and primary amines under copper(I) iodide catalysis, showing moderate to good yields (Lygin & Meijere, 2009). Another study detailed the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a closely related compound, indicating its importance as an intermediate for biologically active compounds (Wang et al., 2016).

  • Structural Analysis : A study on 1-(2-hydroxy-4-bromophenyl)-4-methyl-4-imidazolin-2-ones revealed insights into the crystal structure, highlighting the role of intermolecular hydrogen bonds and the impact of substituents on NMR chemical shifts (Cyrański et al., 2001).

Chemical Transformations and Reactions

  • Reaction Mechanisms : Research into the reaction mechanisms of compounds containing the 4-bromophenyl moiety has shown various pathways for transforming these compounds into more complex heterocycles, such as imidazo[1,2-a]pyridines and indoles, showcasing the versatility of these compounds as synthetic intermediates (Khalafy et al., 2002).

  • Catalyzed Synthesis : Studies have also focused on copper-catalyzed synthesis methods, such as the one-pot synthesis of imidazo[1,2-f]phenanthridin-8(5H)-ones, which are facilitated by the presence of a bromophenyl group, indicating the utility of these compounds in synthesizing fused heterocycles (Dong et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 4’-Bromoacetophenone, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-(4-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNBYRIOJLMJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669634
Record name 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

CAS RN

530080-83-2
Record name 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
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1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
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1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 6
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

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